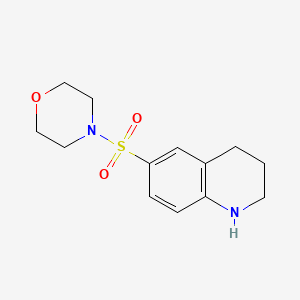
6-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoline” is a derivative of Morpholine-4-sulfonyl chloride . Morpholine-4-sulfonyl chloride is a halogenated organic compound that has been used as an anticancer agent and has shown potent antibacterial activity against human pathogens .
Synthesis Analysis
The synthesis of morpholines has seen significant progress recently. They are commonly synthesized from 1,2-amino alcohols and their derivatives . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of Morpholine-4-sulfonyl chloride, a related compound, is given by the Inchi Code1S/C4H8ClNO3S/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2 . The molecular weight is 185.63 . Chemical Reactions Analysis
Morpholine derivatives have been found in biologically active molecules and pharmaceuticals . They have been synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . The synthesis of these compounds often involves transition metal catalysis .Physical And Chemical Properties Analysis
Morpholine-4-sulfonyl chloride, a related compound, is a colorless liquid with a weak, ammonia- or fish-like odor . It has a molecular weight of 185.63 g/mol . It has a boiling point of 300℃ and a density of 1.53 .科学的研究の応用
Synthesis and Chemical Transformations
6-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoline has been explored in various chemical synthesis and transformation processes. An effective synthesis and chemical transformations of a derivative, 6‐(morpholine‐4‐sulfonyl)‐2,3,4‐quinolinetricarboxylic acid, have been reported, highlighting its potential in pharmacological activities (Kravchenko et al., 2006).
Antimicrobial Activity
Compounds related to this compound have demonstrated significant antimicrobial activity. For instance, 4-(Phenylsulfonyl) morpholine, a compound in the same class, showed modulating activity against various microorganisms (Oliveira et al., 2015).
Applications in Medicinal Chemistry
In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their biological activity. This includes the study of compounds for their antiviral activity against avian paramyxo virus (Selvakumar et al., 2018) and the investigation of novel sulfonamide and carbamate derivatives for their antimicrobial potency (Janakiramudu et al., 2017).
Potential in Drug Development
The compound has shown promise in the development of new drugs. For example, 1-Arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines, closely related compounds, have been developed as potent histone deacetylase inhibitors with potential in treating prostate cancer (Liu et al., 2015).
Safety and Hazards
Morpholine-4-sulfonyl chloride is considered hazardous. It is known to cause irritation to the eyes, skin, nose, and respiratory system . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves are recommended when handling this compound .
特性
IUPAC Name |
4-(1,2,3,4-tetrahydroquinolin-6-ylsulfonyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c16-19(17,15-6-8-18-9-7-15)12-3-4-13-11(10-12)2-1-5-14-13/h3-4,10,14H,1-2,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMNGGDTVUTTBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


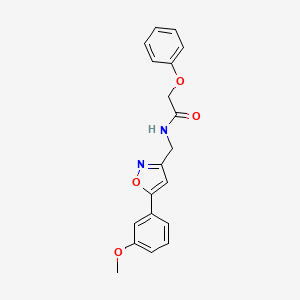
![2-(benzylsulfanyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2471071.png)
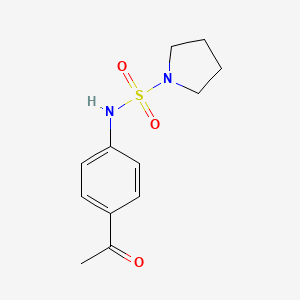
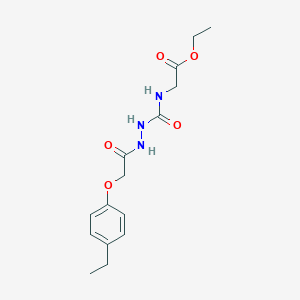

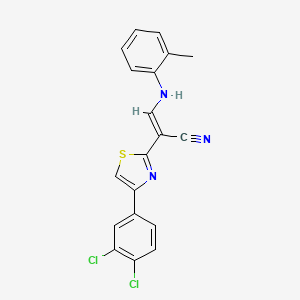
![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2471081.png)
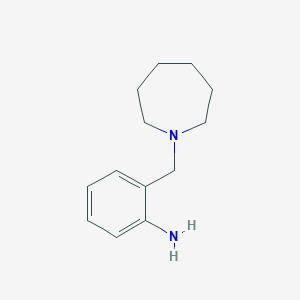
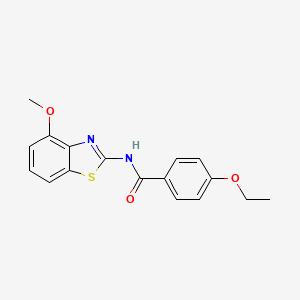

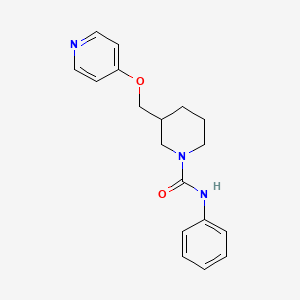
![2,2,2-trifluoro-N-[1-(6-fluoropyridine-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-yl)acetamide](/img/structure/B2471087.png)
![2-Chloro-1-spiro[2.5]octan-2-ylethanone](/img/structure/B2471089.png)